molecular formula C17H22ClFN2O4S B2818819 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1797838-26-6

2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2818819
CAS No.: 1797838-26-6
M. Wt: 404.88
InChI Key: LBOSBDGVZYAGKZ-UHFFFAOYSA-N
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Description

2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a useful research compound. Its molecular formula is C17H22ClFN2O4S and its molecular weight is 404.88. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Activity :

    • Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related to the compound , demonstrated moderate antibacterial potentials. One compound, bearing a 2-methylphenyl group, showed significant growth inhibition of various bacterial strains (Iqbal et al., 2017).
  • Radiosynthesis for PET Imaging :

    • The compound AZD8931, structurally related to the chemical of interest, was synthesized and radiolabeled for potential use in PET imaging for studying EGFR, HER2, and HER3 signaling in cancer (Wang, Gao, & Zheng, 2014).
  • Antimicrobial Activity Against Plant Pathogens :

    • Derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, similar to the compound , were synthesized and found to have significant antimicrobial activities against pathogens of tomato plants (Vinaya et al., 2009).
  • Antibacterial and Anti-Enzymatic Activities :

    • A series of N-substituted derivatives of ethyl nipecotate, closely related to the compound, were evaluated for antibacterial and anti-enzymatic potential, showing notable inhibition of gram-negative bacterial strains (Nafeesa et al., 2017).
  • Potential in Cancer Treatment :

    • A novel Aurora kinase inhibitor, structurally similar to the compound, was identified for potential use in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
  • Synthesis of Analgesic Compounds :

    • Related compounds, such as 3-methyl-4-(N-phenyl amido)piperidines, were synthesized and evaluated for their intravenous analgesic activity, with some showing significant potency (Lalinde et al., 1990).
  • Synthesis of Neuroleptic Agents :

    • A series of 1-(4-fluorophenyl)-1H-indoles substituted with piperidinyl were synthesized, demonstrating potent dopamine D-2 and serotonin 5-HT2 receptor affinity, potentially useful as neuroleptic agents (Perregaard et al., 1992).
  • Anticancer Agent Synthesis :

    • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally similar to the compound, were synthesized and evaluated as anticancer agents (Rehman et al., 2018).

Properties

IUPAC Name

2-[1-[3-(4-chloro-3-fluorophenyl)propanoyl]piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2O4S/c1-20-16(22)11-26(24,25)13-6-8-21(9-7-13)17(23)5-3-12-2-4-14(18)15(19)10-12/h2,4,10,13H,3,5-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOSBDGVZYAGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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